molecular formula C14H16N2O2S B4652047 1-(3-METHYLPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE

1-(3-METHYLPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE

Cat. No.: B4652047
M. Wt: 276.36 g/mol
InChI Key: WGLMSZLEELCHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-METHYLPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a methanesulfonamide group attached to a 3-methylphenyl ring and a pyridin-2-ylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(3-METHYLPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE typically involves the reaction of 3-methylphenylmethanesulfonyl chloride with 2-pyridinemethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

1-(3-METHYLPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, with reagents like sodium azide or alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(3-METHYLPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-METHYLPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

1-(3-METHYLPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

1-(3-methylphenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-12-5-4-6-13(9-12)11-19(17,18)16-10-14-7-2-3-8-15-14/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLMSZLEELCHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-METHYLPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
1-(3-METHYLPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
1-(3-METHYLPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
1-(3-METHYLPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
1-(3-METHYLPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
1-(3-METHYLPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.